S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate
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Overview
Description
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is a chemical compound with a complex structure that includes a cyclohexyl group, a dichloropyridinyl group, and a propanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with a suitable thiol reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction. The cyclohexyl group can be introduced through a subsequent reaction with cyclohexyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar structure but with a propanoate group instead of a propanethioate group.
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanethioate: Similar structure but with a butanethioate group instead of a propanethioate group.
Uniqueness
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the cyclohexyl and dichloropyridinyl groups makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
62805-30-5 |
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Molecular Formula |
C14H17Cl2NO2S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
S-cyclohexyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate |
InChI |
InChI=1S/C14H17Cl2NO2S/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h7-10H,2-6H2,1H3 |
InChI Key |
QXTQZQBHSSILHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)SC1CCCCC1)OC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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